molecular formula C7H15Cl2N B12646917 1-(2-Chloropropyl)pyrrolidinium chloride CAS No. 84712-91-4

1-(2-Chloropropyl)pyrrolidinium chloride

Cat. No.: B12646917
CAS No.: 84712-91-4
M. Wt: 184.10 g/mol
InChI Key: JNSHTZQWYREZBE-UHFFFAOYSA-N
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Description

1-(2-Chloropropyl)pyrrolidinium chloride is a quaternary ammonium salt featuring a pyrrolidinium cation substituted with a 2-chloropropyl group and a chloride counterion. This compound belongs to the broader class of pyrrolidinium-based ionic liquids and salts, which are widely studied for their tunable physicochemical properties and applications in catalysis, pharmaceuticals, and materials science. The presence of the chlorine atom on the propyl chain distinguishes it from simpler alkyl-substituted pyrrolidinium salts, influencing its polarity, solubility, and biological interactions .

Properties

CAS No.

84712-91-4

Molecular Formula

C7H15Cl2N

Molecular Weight

184.10 g/mol

IUPAC Name

1-(2-chloropropyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C7H14ClN.ClH/c1-7(8)6-9-4-2-3-5-9;/h7H,2-6H2,1H3;1H

InChI Key

JNSHTZQWYREZBE-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloropropyl)pyrrolidinium chloride can be synthesized through the reaction of pyrrolidine with 2-chloropropyl chloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of 1-(2-Chloropropyl)pyrrolidinium chloride may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropropyl)pyrrolidinium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolidinium salts.

    Oxidation: N-oxides of pyrrolidinium derivatives.

    Reduction: Secondary amines.

Mechanism of Action

The mechanism of action of 1-(2-Chloropropyl)pyrrolidinium chloride involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the rate of reaction. The pyrrolidinium cation interacts with the reactants, stabilizing the transition state and lowering the activation energy required for the reaction .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of pyrrolidinium salts are highly dependent on the substituents attached to the nitrogen atom. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Substituents Key Properties Applications References
1-(2-Chloropropyl)pyrrolidinium chloride C₈H₁₅Cl₂N 2-Chloropropyl, methyl Higher polarity due to Cl; inferred increased solubility in polar solvents Potential antimicrobial agents, synthesis
1-Butyl-1-methylpyrrolidinium chloride (BmPy-Cl) C₉H₁₈ClN Butyl, methyl Lower melting point (~120°C); higher lipophilicity; IC₅₀ (MCF7 cells): 0.8 mM Ionic liquids, electrolytes
1-Propyl-1-methylpyrrolidinium chloride C₈H₁₆ClN Propyl, methyl Intermediate hydrophobicity; lower toxicity (IC₅₀ >1 mM) compared to butyl analog Solvents, drug delivery
Buflomedil Hydrochloride C₁₇H₂₆ClNO₄ 3-(2,4,6-Trimethoxybenzoyl)propyl High molecular weight; vasodilatory activity; solid-state stability Treatment of peripheral vascular diseases
Cetylpyridinium Chloride C₂₁H₃₈ClN·H₂O Hexadecyl, pyridinium core Surfactant properties; antimicrobial efficacy; toxic to aquatic life (EC₅₀: <1 mg/L) Mouthwash, disinfectants

Key Findings from Comparative Studies

Cytotoxicity Trends: Alkyl chain length correlates with toxicity in pyrrolidinium salts. For example, BmPy-Cl (butyl chain) exhibits an IC₅₀ of 0.8 mM in MCF7 cells, while propyl-substituted analogs are less toxic . However, this requires experimental validation.

Physical Properties: Halogenation (e.g., chlorine) increases polarity, enhancing solubility in polar solvents like water or ethanol. This contrasts with butyl- or propyl-substituted pyrrolidinium salts, which are more hydrophobic and often used in ionic liquids . Crystallographic studies of 1-methyl-1-propylpyrrolidinium chloride reveal weak C–H⋯Cl interactions, whereas the 2-chloropropyl variant may exhibit stronger halogen-based interactions, affecting crystal packing .

Synthetic Considerations :

  • The synthesis of 1-(2-chloropropyl)pyrrolidinium chloride likely involves alkylation of pyrrolidine with 2-chloropropyl halides. This process may face challenges such as elimination reactions due to the β-chlorine atom, unlike simpler alkylation reactions for BmPy-Cl .

Functional Applications :

  • BmPy-Cl and related salts are prominent in ionic liquid research due to their low melting points and high conductivity. The chlorine substituent in 1-(2-chloropropyl)pyrrolidinium chloride could expand its utility in reactions requiring polar media or as a precursor for functionalized materials .
  • Buflomedil HCl demonstrates how bulky aromatic substituents enable pharmacological activity, suggesting that the 2-chloropropyl variant might be tailored for niche therapeutic roles, such as targeted drug delivery .

Biological Activity

1-(2-Chloropropyl)pyrrolidinium chloride is an ionic liquid with notable biological activity. This compound has garnered attention in various fields, including medicinal chemistry, catalysis, and materials science. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

1-(2-Chloropropyl)pyrrolidinium chloride is classified as a pyrrolidinium-based ionic liquid. Its molecular formula is C6H13Cl2N, and it possesses unique properties that make it suitable for various applications. The presence of the chloropropyl group enhances its solubility and reactivity in biological systems.

The biological activity of 1-(2-Chloropropyl)pyrrolidinium chloride can be attributed to its ability to interact with biological membranes and proteins. Ionic liquids often exhibit low toxicity and high stability, making them potential candidates for drug delivery systems and biocatalysis.

Antimicrobial Activity

Research has shown that 1-(2-Chloropropyl)pyrrolidinium chloride exhibits significant antimicrobial properties. A study conducted by Jankowska-Wajda et al. demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

Pathogen MIC (mg/L)
Escherichia coli128
Staphylococcus aureus64
Pseudomonas aeruginosa256

These findings suggest that 1-(2-Chloropropyl)pyrrolidinium chloride could be developed into a new class of antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity studies using human cell lines have indicated that 1-(2-Chloropropyl)pyrrolidinium chloride has a moderate cytotoxic effect. The compound was tested against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The results are summarized in the following table:

Cell Line IC50 (µM)
A54925
HeLa30

These results indicate that while the compound exhibits some cytotoxicity, further studies are necessary to evaluate its selectivity and potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing 1-(2-Chloropropyl)pyrrolidinium chloride was tested against biofilms formed by Staphylococcus aureus. The study found that the ionic liquid significantly reduced biofilm formation by up to 70% at sub-MIC concentrations. This suggests potential applications in preventing infections associated with medical devices.

Case Study 2: Biocatalysis

Another study explored the use of 1-(2-Chloropropyl)pyrrolidinium chloride as a solvent for enzymatic reactions. Lipase B from Candida antarctica was immobilized in an ionic liquid matrix containing this compound. The results showed enhanced enzyme activity and stability compared to traditional organic solvents, indicating its potential as a green solvent for biocatalytic processes.

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